molecular formula C12H9ClN4O2 B1654845 p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone CAS No. 28058-13-1

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone

Cat. No. B1654845
CAS RN: 28058-13-1
M. Wt: 276.68 g/mol
InChI Key: DUCXZFHQCWBTLC-VIZOYTHASA-N
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Description

P-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is a chemical compound with the formula C13H10Cl2N2. It is a hydrazone derivative, which is a class of compounds that contain an azomethine (-NHN=C-) proton .


Synthesis Analysis

The synthesis of hydrazone ligands, such as 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been reported . The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . Mass, IR, NMR, UV–Vis spectroscopic techniques, thermal and other physicochemical methods were used for the structural elucidation of the metal complexes .


Molecular Structure Analysis

The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis . On the basis of electronic and magnetic properties of the complexes, four coordinate square-planar geometry for Ni+2 complex, while Td geometry for Cu+2 and Zn+2 complex was assigned .


Chemical Reactions Analysis

The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . This suggests that the compound can undergo complexation reactions with various metal ions.

Mechanism of Action

While the exact mechanism of action for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not specified, hydrazones have been found to exhibit a range of pharmacological effects . For example, some hydrazones have shown anti-inflammatory effects due to their inhibitory response against certain vital inflammatory mediators .

Safety and Hazards

While specific safety data for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not available, safety data for similar compounds such as 4-Chlorobenzaldehyde indicate that they can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle these compounds with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Hydrazones are a very important class of compounds which contain an azomethine group in their structure. Their structural flexibility and pharmacological activity profile have caught the attention of chemists worldwide . Future research could focus on synthesizing new hydrazone derivatives and evaluating their biological activities. Additionally, the development of fast pyridyl hydrazone T-type photochromic compounds in polar solvents could be a promising direction .

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c13-10-3-1-9(2-4-10)7-15-16-12-6-5-11(8-14-12)17(18)19/h1-8H,(H,14,16)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXZFHQCWBTLC-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone

CAS RN

28058-13-1
Record name Benzaldehyde, p-chloro-, (5-nitro-2-pyridyl)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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